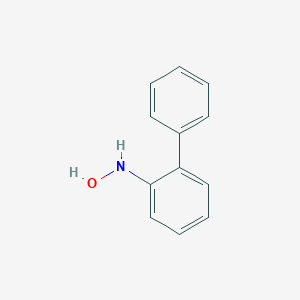

N-(2-phenylphenyl)hydroxylamine

Beschreibung

N-(2-Phenylphenyl)hydroxylamine is a hydroxylamine derivative featuring a biphenyl substituent at the nitrogen atom. Hydroxylamines are critical intermediates in organic synthesis and toxicology, often implicated in metabolic activation pathways of carcinogens. For example, N-(2-methoxyphenyl)hydroxylamine is a metabolite of industrial pollutants like o-anisidine and o-nitroanisole, contributing to DNA adduct formation and bladder carcinogenesis .

Eigenschaften

CAS-Nummer |

16169-17-8 |

|---|---|

Molekularformel |

C12H11NO |

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

N-(2-phenylphenyl)hydroxylamine |

InChI |

InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |

InChI-Schlüssel |

HVHPNXLNQJYDMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NO |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NO |

Andere CAS-Nummern |

16169-17-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amination and Hydroxylation: One common method involves the amination of biphenyl followed by hydroxylation.

Catalytic Systems: Another method involves the use of iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant.

Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form 2-aminobiphenyl.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of N-(2-phenylphenyl)hydroxylamine.

Reduction Products: 2-aminobiphenyl.

Substitution Products: Substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, N-(2-phenylphenyl)hydroxylamine is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .

Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .

Industry: N-(2-phenylphenyl)hydroxylamine is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .

Wirkmechanismus

N-(2-phenylphenyl)hydroxylamine exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, which can bind to DNA and cause mutations . This process involves enzymes such as cytochrome P450 and N-acetyltransferase .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The substituent on the aromatic ring significantly influences reactivity and biological activity:

- N-(2-Methoxyphenyl)hydroxylamine: The methoxy (-OCH₃) group is electron-donating, enhancing stability and directing enzymatic oxidation/reduction. It is metabolized by CYP2C, 2E1, 2D, and 2A enzymes in rat liver microsomes to regenerate the parent carcinogen o-anisidine .

Metabolic Pathways

Key Findings :

- N-(2-Methoxyphenyl)hydroxylamine undergoes redox cycling, regenerating o-anisidine (a carcinogen) and forming unstable metabolites (M1/M2) that may contribute to oxidative stress .

- N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine (CTA-1) is used in polymerization as a nitroxide-mediated control agent, highlighting its stability in synthetic applications .

Stability and Reactivity

- Electron-donating groups (e.g., -OCH₃ in N-(2-methoxyphenyl)hydroxylamine) enhance resonance stabilization, increasing persistence in biological systems .

- Bulky substituents (e.g., biphenyl in N-(2-phenylphenyl)hydroxylamine) may reduce enzymatic metabolism rates but increase lipophilicity, affecting tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.